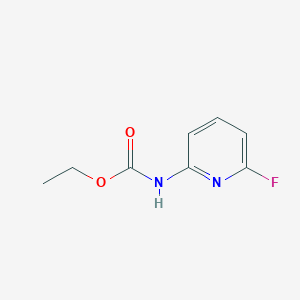

(6-Fluoropyridin-2-yl)-carbamic acid ethyl ester

Descripción general

Descripción

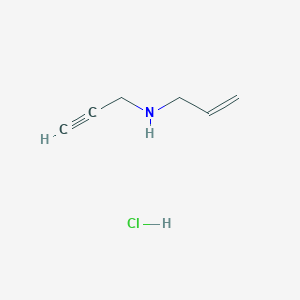

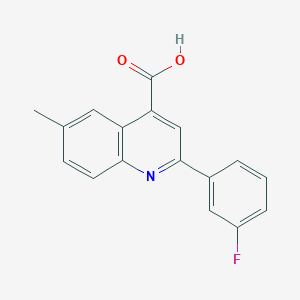

“(6-Fluoropyridin-2-yl)-carbamic acid ethyl ester” is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as UV-vis, fluorescence, FT-IR spectroscopy, and molecular modeling . High-resolution mass spectrometry (MS) can be used to measure accurate molecular weights of the intact molecular ions .Chemical Reactions Analysis

The analysis of chemical reactions often involves techniques such as electrospray and electrosonic spray ionization mass spectrometry (ESI-MS and ESSI-MS), which have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the total organic carbon content and water extractable organic carbon can be measured to understand the compound’s behavior in the environment .Aplicaciones Científicas De Investigación

Antibacterial Agent Synthesis

The compound has been utilized in the synthesis of various antibacterial agents. For example, Stefancich et al. (1985) synthesized a new fluorinated compound with broad-spectrum antibacterial activities, showing effectiveness against both gram-positive and gram-negative bacteria. This compound was related to nalidixic acid and synthesized through a reaction involving 4-fluoro-3-(1H-pyrrol-1-yl)aniline, among other steps (Stefancich et al., 1985).

Synthesis of Quinolone Antibacterial Agents

Zhu Qiu-feng (2005) focused on synthesizing Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate in the synthesis of Quinolone antibacterial agents. The process involved treating 2,6-dichloro-5-fluoro-nicotine acid with various reagents to improve yield and crystal quality (Zhu Qiu-feng, 2005).

Anticancer Agent Synthesis

The compound has been used in the synthesis of potential anticancer agents. Temple et al. (1983) synthesized a series of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates, which were evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Nicotinic Acetylcholine Receptor Agonist

Jiang et al. (2009) developed a method for synthesizing (S)-(1-aza-bicyclo[2.2.2]oct-3-yl)carbamic acid (S)-1-(2-fluorophenyl)ethyl ester HCl salt, a novel nicotinic acetylcholine receptor α7 selective agonist. This synthesis was significant for its use of strong bases like n-butyllithium for neutralizing the HCl salt of the intermediate compounds (Jiang et al., 2009).

Synthesis of Novel Antipsychotic Agent

Dong et al. (2009) synthesized (S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447), a novel "atypical" antipsychotic drug. This compound exhibited selective binding to serotonin and dopamine receptors, suggesting a potential for treating psychiatric disorders with fewer side effects compared to current antipsychotic drugs (Dong et al., 2009).

Propiedades

IUPAC Name |

ethyl N-(6-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBDOHXDHOHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoropyridin-2-yl)-carbamic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)

![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)

![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)

![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)

![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)